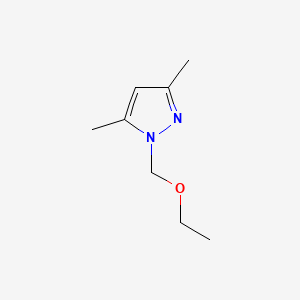
N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2S)-” is a chemical compound with the molecular formula C17H26N2O and a molecular weight of 274.40 g/mol . It is also known by other names such as (S)-Ropivacaine N-Isopropyl, (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide, and (S)-N-(2,6-dimethylphenyl)-1-isopropylpiperidine-2-carboxamide .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H26N2O . Detailed structural analysis would require additional information such as spectroscopic data or crystallographic studies, which are not provided in the search results.Aplicaciones Científicas De Investigación
Sodium Channel Blockers and Antimyotonic Agents
Research has explored the design and synthesis of conformationally restricted analogues of tocainide, such as 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, highlighting their application as potent skeletal muscle sodium channel blockers. These compounds have shown significant potency and use-dependent block, suggesting potential as antimyotonic agents (Catalano et al., 2008).
Molecular Interaction Studies
Further research has investigated the molecular interactions of related compounds with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have contributed to the understanding of receptor-ligand interactions and the development of pharmacophore models (Shim et al., 2002).
Anticonvulsant Activity
The synthesis and evaluation of analogues based on 2-piperidinecarboxylic acid and related pharmacophores have been explored for anticonvulsant activity. These studies have led to the identification of compounds with promising activity in various models, offering insights into new therapeutic agents for seizure management (Ho et al., 2001).
Synthetic Pathways and Chemical Processes
Research has also focused on developing practical synthesis processes for related compounds, such as N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide. These studies provide insights into efficient and scalable synthetic routes, which are crucial for the production and further application of these chemical entities (Guillaume et al., 2003).
Biological Screening and Applications
A series of derivatives have been synthesized and screened for various biological activities, including antibacterial, antifungal, and anthelmintic properties. Some compounds have shown significant activities, suggesting potential applications in addressing various biological challenges (Khan et al., 2019).
Propiedades
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propan-2-ylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZMUOUUWXTAZ-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2S)- | |
CAS RN |
265120-58-9 |
Source


|
| Record name | N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265120589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-DIMETHYLPHENYL)-1-(1-METHYLETHYL)PIPERIDINE-2-CARBOXAMIDE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W501U9BNWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)


![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)
